Acide 4-(diméthylaminométhyl)-2-fluorophénylboronique, ester pinacolique

Vue d'ensemble

Description

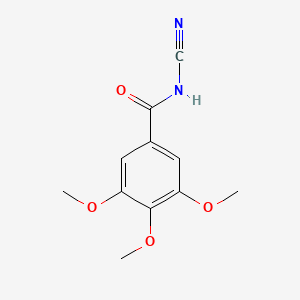

4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is a chemical compound with the empirical formula C14H22BNO2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular weight of 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is 247.14 . The InChI key is DGMLJJIUOFKPKB-UHFFFAOYSA-N .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . They can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to their low toxicity and unique reactivity . A catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Applications De Recherche Scientifique

Application dans les systèmes d'administration de médicaments

L'une des applications importantes de ce composé est le développement de systèmes d'administration de médicaments sensibles aux espèces réactives de l'oxygène (ROS) . Dans une étude, l'acide hyaluronique (HA) a été modifié structurellement avec de l'ester pinacolique d'acide phénylboronique (PBAP) pour développer ce système . La curcumine (CUR) a été encapsulée dans ce système pour former des nanoparticules chargées de curcumine (HA@CUR NPs) . Les résultats de libération indiquent que la CUR peut être rapidement libérée dans un environnement ROS pour atteindre la concentration requise pour le traitement .

Application dans le traitement de la parodontite

Le système d'administration de médicaments sensible aux ROS mentionné ci-dessus a été appliqué dans le traitement de la parodontite . La parodontite est une maladie inflammatoire induite par les interactions complexes entre le système immunitaire de l'hôte et le microbiote de la plaque dentaire . Les HA@CUR NPs ont non seulement conservé l'efficacité antimicrobienne de la CUR, mais ont également présenté des fonctions anti-inflammatoires et anti-stress oxydatif plus prononcées in vivo et in vitro .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols. This property is exploited in the design of sensors and drug delivery systems. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form complexes with diol-containing molecules. For instance, it can interact with enzymes that have active sites containing serine or threonine residues, forming reversible covalent bonds that can modulate enzyme activity .

Cellular Effects

4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. The compound can also affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions but can undergo hydrolysis over extended periods. This degradation can affect its long-term efficacy in biochemical assays and therapeutic applications. Studies have shown that the compound’s effects on cellular function can diminish over time as it degrades, highlighting the importance of considering its stability in experimental designs .

Dosage Effects in Animal Models

The effects of 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular stress and apoptosis. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .

Transport and Distribution

The transport and distribution of 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and can accumulate in certain tissues. Its distribution within the body can affect its therapeutic potential and toxicity profile .

Subcellular Localization

The subcellular localization of 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is determined by its interactions with cellular components and targeting signals. The compound can localize to specific compartments or organelles within the cell, such as the nucleus or mitochondria, depending on its post-translational modifications and binding interactions. This localization can influence its activity and function within the cell .

Propriétés

IUPAC Name |

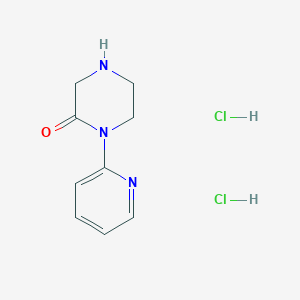

1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(9-13(12)17)10-18(5)6/h7-9H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAUMBMWEOYOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane](/img/structure/B1456049.png)

![(5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)amine](/img/structure/B1456067.png)